molecular formula C16H13N3O5S B14175866 4-Thiazolidinone, 2-(2-nitrophenyl)-3-[(2-nitrophenyl)methyl]- CAS No. 918538-32-6

4-Thiazolidinone, 2-(2-nitrophenyl)-3-[(2-nitrophenyl)methyl]-

Cat. No.: B14175866
CAS No.: 918538-32-6
M. Wt: 359.4 g/mol
InChI Key: MQDOTYQWKDKEAW-UHFFFAOYSA-N
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Description

4-Thiazolidinone, 2-(2-nitrophenyl)-3-[(2-nitrophenyl)methyl]- is a compound belonging to the thiazolidinone class, which is known for its diverse biological activities. Thiazolidinones are heterocyclic compounds containing a thiazolidine ring, which is a five-membered ring with sulfur and nitrogen atoms. The presence of nitrophenyl groups in this compound enhances its potential for various chemical reactions and biological activities.

Preparation Methods

The synthesis of 4-Thiazolidinone, 2-(2-nitrophenyl)-3-[(2-nitrophenyl)methyl]- typically involves the reaction of thiosemicarbazide with appropriate aldehydes or ketones. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalyst concentration to achieve higher yields and purity.

Chemical Reactions Analysis

4-Thiazolidinone, 2-(2-nitrophenyl)-3-[(2-nitrophenyl)methyl]- undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of nitro groups to amino groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the nitro groups, forming new derivatives. Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: It serves as a versatile intermediate in the synthesis of other heterocyclic compounds and pharmaceuticals.

    Biology: The compound exhibits significant biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Due to its biological activities, this compound is being explored for its potential use in developing new therapeutic agents for treating infections and cancer.

    Industry: The compound’s chemical reactivity makes it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Thiazolidinone, 2-(2-nitrophenyl)-3-[(2-nitrophenyl)methyl]- involves its interaction with molecular targets such as tubulin and DNA. The compound inhibits tubulin polymerization, which disrupts the microtubule network essential for cell division, leading to cell cycle arrest and apoptosis . Additionally, it can bind to DNA, interfering with DNA replication and transcription processes.

Comparison with Similar Compounds

4-Thiazolidinone, 2-(2-nitrophenyl)-3-[(2-nitrophenyl)methyl]- can be compared with other thiazolidinone derivatives, such as:

The uniqueness of 4-Thiazolidinone, 2-(2-nitrophenyl)-3-[(2-nitrophenyl)methyl]- lies in its specific nitrophenyl substitutions, which enhance its chemical reactivity and biological activities.

Properties

CAS No.

918538-32-6

Molecular Formula

C16H13N3O5S

Molecular Weight

359.4 g/mol

IUPAC Name

2-(2-nitrophenyl)-3-[(2-nitrophenyl)methyl]-1,3-thiazolidin-4-one

InChI

InChI=1S/C16H13N3O5S/c20-15-10-25-16(12-6-2-4-8-14(12)19(23)24)17(15)9-11-5-1-3-7-13(11)18(21)22/h1-8,16H,9-10H2

InChI Key

MQDOTYQWKDKEAW-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)N(C(S1)C2=CC=CC=C2[N+](=O)[O-])CC3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

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